molecular formula C14H14F5NO3 B4625178 2,2,3,3-tetrafluoropropyl 5-[(3-fluorophenyl)amino]-5-oxopentanoate

2,2,3,3-tetrafluoropropyl 5-[(3-fluorophenyl)amino]-5-oxopentanoate

Cat. No. B4625178
M. Wt: 339.26 g/mol
InChI Key: VQBNVAHYLDHGDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,3,3-tetrafluoropropyl 5-[(3-fluorophenyl)amino]-5-oxopentanoate is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in various fields of research, including medicinal chemistry, biochemistry, and neuroscience.

Scientific Research Applications

Fluoropolymer Manufacturing and Environmental Impact

Fluoropolymer manufacturing, associated with chemicals similar to "2,2,3,3-tetrafluoropropyl 5-[(3-fluorophenyl)amino]-5-oxopentanoate," is a significant source of per- and polyfluoroalkyl substances (PFASs) emissions. Research by Song et al. (2018) on one of China's major fluoropolymer manufacturing facilities revealed the complex environmental fate of PFASs, including novel chemical formulas detected in surface waters and sediments. This study underscores the need for further research to understand the life-cycle emissions of low-molecular-weight PFASs from fluoropolymers, highlighting the environmental impact of these substances (Song et al., 2018).

Biotransformation and Toxicology

The biotransformation and toxicological evaluation of fluorinated compounds, such as 2,3,3,3-tetrafluoropropene (a compound structurally related to the one ), provide insights into their metabolic pathways and potential health impacts. Schuster et al. (2008) studied the biotransformation of HFO-1234yf in rodents, identifying various metabolites and suggesting a low degree of biotransformation in these models (Schuster et al., 2008).

Antibacterial Agents

Fluorinated compounds often exhibit significant biological activities. For instance, Chu et al. (1986) explored the synthesis and structure-activity relationships of new arylfluoronaphthyridine antibacterial agents, revealing that specific fluorophenyl substitutions enhance antibacterial potency. This research indicates the potential of fluorinated compounds in developing new antibacterial drugs (Chu et al., 1986).

Synthesis and Chemical Reactions

The synthesis and reactions of fluorinated compounds are pivotal for their application in various domains, including pharmaceuticals and materials science. Pimenova et al. (2003) reported on the synthesis of a fluorinated compound through reactions with aniline and other agents, demonstrating the versatility of fluorinated compounds in chemical synthesis (Pimenova et al., 2003).

properties

IUPAC Name

2,2,3,3-tetrafluoropropyl 5-(3-fluoroanilino)-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F5NO3/c15-9-3-1-4-10(7-9)20-11(21)5-2-6-12(22)23-8-14(18,19)13(16)17/h1,3-4,7,13H,2,5-6,8H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBNVAHYLDHGDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CCCC(=O)OCC(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.